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Compound of Interest

Compound Name: 4-Pyridinemethanol

Cat. No.: B147518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for 4-pyridinemethanol (also known as 4-

(hydroxymethyl)pyridine or 4-pyridylcarbinol). This document details the characteristic spectral

signatures of this compound, outlines the experimental protocols for data acquisition, and

presents a logical workflow for such analyses.

Core Spectral Data
The structural elucidation and characterization of 4-pyridinemethanol rely heavily on

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 4-pyridinemethanol exhibits distinct signals corresponding to

the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl

group.

Table 1: ¹H NMR Spectral Data for 4-Pyridinemethanol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.52 Doublet (d) 6.1 H-2, H-6

7.27 Doublet (d) 6.1 H-3, H-5

4.71 Singlet (s) - -CH₂-

5.3 (approx.) Broad Singlet (br s) - -OH

Solvent: Deuterated Chloroform (CDCl₃). Data is referenced against an internal standard.

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Table 2: ¹³C NMR Spectral Data for 4-Pyridinemethanol

Chemical Shift (δ) ppm Assignment

149.7 C-2, C-6

147.9 C-4

121.0 C-3, C-5

62.7 -CH₂-

Solvent: Deuterated Chloroform (CDCl₃). Data is referenced against the solvent peak.

Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-Pyridinemethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3180 (broad) Strong O-H stretch (alcohol)

3030-2850 Medium
C-H stretch (aromatic and

aliphatic)

1605, 1560, 1418 Strong, Medium
C=C and C=N stretching

(pyridine ring)

1045 Strong C-O stretch (primary alcohol)

1000 Medium Ring breathing (pyridine)

Sample State: Solid (e.g., KBr pellet or Nujol mull) or as a thin film.[1][2][3]

Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectra of 4-
pyridinemethanol, which is a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-pyridinemethanol.

Materials and Equipment:

4-Pyridinemethanol sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm diameter)

Volumetric flask and pipette

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4-pyridinemethanol for ¹H NMR (20-50 mg

for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the

sample.

Gently agitate the vial to ensure complete dissolution. The solution should be clear and

free of any particulate matter.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean NMR tube to a height of about 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's

autosampler or manually insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp

spectral lines. This can be done manually or automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters for the experiment (e.g., number of scans,

pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a greater number of

scans is typically required due to the low natural abundance of the ¹³C isotope.

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Identify the peak multiplicities and measure the coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of 4-pyridinemethanol to identify its functional

groups.

Materials and Equipment:

4-Pyridinemethanol sample

FT-IR Spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -

ATR, or a pellet press for KBr pellets)

Potassium bromide (KBr), IR-grade (for pellet method)

Agate mortar and pestle

Spatula

Procedure (ATR Method):

Background Spectrum:

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or

ethanol) and a soft, lint-free tissue and allow it to dry completely.

Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b147518?utm_src=pdf-body
https://www.benchchem.com/product/b147518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Analysis:

Place a small amount of the solid 4-pyridinemethanol sample onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum.

Data Processing and Cleaning:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Thoroughly clean the ATR crystal after the measurement using a suitable solvent.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 4-pyridinemethanol with approximately 100-200 mg of

dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent

or translucent KBr pellet.

Sample Analysis:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the infrared spectrum. A background spectrum of the empty sample compartment

is typically run beforehand.
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Data Processing:

Process the spectrum as described in the ATR method.

Workflow and Process Visualization
The following diagrams illustrate the logical flow of spectral data acquisition and analysis for 4-
pyridinemethanol.

NMR Spectroscopy IR Spectroscopy

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(¹H and ¹³C FID)

Data Processing
(FT, Phasing, Calibration)

Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

End:
Structural Characterization

Sample Preparation
(ATR or KBr Pellet)

Sample Scan Background Scan

Data Processing
(Background Subtraction)

Spectral Analysis
(Peak Assignment)

Start:
4-Pyridinemethanol Sample

Click to download full resolution via product page

Caption: Workflow for NMR and IR Spectroscopic Analysis.
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This diagram illustrates the parallel workflows for Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic analysis of a chemical sample, from preparation to final structural

characterization.

Spectroscopic Properties

4-Pyridinemethanol Structure

¹H NMR Spectrum
(Proton Environments)

determines

¹³C NMR Spectrum
(Carbon Framework)

determines

IR Spectrum
(Functional Groups)

determineselucidates elucidates elucidates

Click to download full resolution via product page

Caption: Structure-Spectrum Relationship.

This diagram shows the bidirectional relationship where the molecular structure dictates the

spectroscopic outputs, which in turn are used to elucidate the original structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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